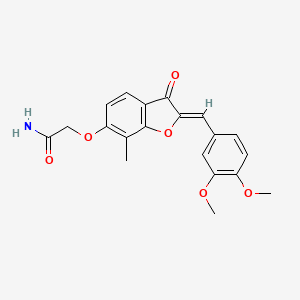
2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a tolyl group, an imidazole ring, and an acetamide group . The trifluoromethyl group is a functional group that has the formula -CF3 . The tolyl group is an aryl group derived from toluene and has the general formula CH3C6H4-R .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring (imidazole). The trifluoromethyl group is known to have a significant electronegativity , and the tolyl group is considered nonpolar and hydrophobic .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . The tolyl group can participate in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl-substituted compounds are often strong acids , and tolyl groups are considered nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Activities
Several studies have focused on synthesizing derivatives similar to the mentioned compound and evaluating their antibacterial and anticancer properties. For instance, derivatives synthesized from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide showed significant antibacterial activity (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019). Another research focused on the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, revealing that some compounds exhibited reasonable activity against various cancer cell lines, especially melanoma (M. Duran & Ş. Demirayak, 2012).
Antimicrobial and Antifungal Properties
Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These derivatives also displayed potent activity against resistant strains such as ESBL, VRE, and MRSA (Drashti G. Daraji et al., 2021). Furthermore, novel imidazole derivatives designed as antifungal agents were evaluated for their effectiveness against drug-resistant fungal infections, showing promising results against Candida species (Firuze Diyar Altındağ et al., 2017).
Antioxidant and Antitumor Activities
Compounds with a similar structure have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in protecting base oils against oxidation (J. Basta et al., 2017). Additionally, the antitumor activity of benzimidazole derivatives, including the evaluation of their effects on human tumor cell lines, has been documented, highlighting their potential as anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Complexing Properties and Catalysis
Research into the complexing properties of imidazolyl acetamido derivatives with metal ions has been conducted, indicating their potential in metal cation recognition and catalysis (N. Cheriaa, R. Abidi, & J. Vicens, 2008). Manganese(II) complexes of imidazole-based acetamide have been studied as catalysts for alkene epoxidation, showing that these complexes can significantly favor productive alkene epoxidations (Alexia Serafimidou, A. Stamatis, & M. Louloudi, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-13-5-4-6-14(11-13)25-10-9-23-18(25)27-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQJDVBDLYMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

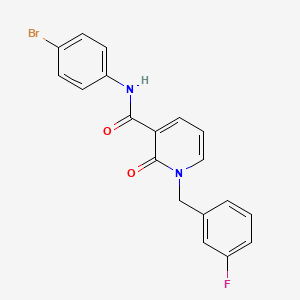

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)
![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

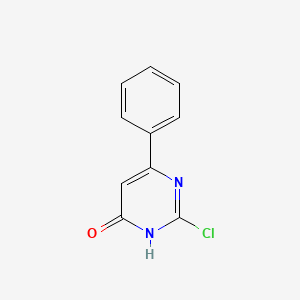
![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)
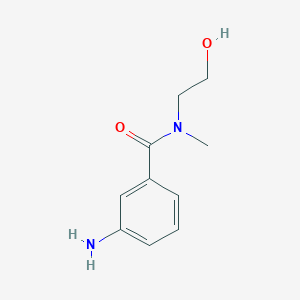
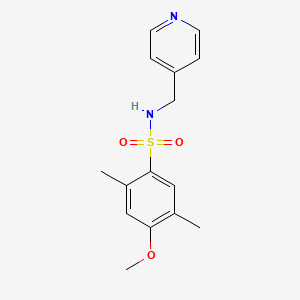
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)
